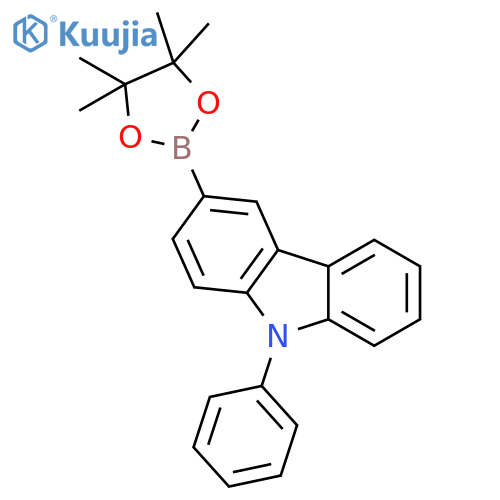

Cas no 1126522-69-7 (9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

1126522-69-7 structure

商品名:9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

CAS番号:1126522-69-7

MF:C24H24BNO2

メガワット:369.263866424561

MDL:MFCD16621140

CID:1026843

PubChem ID:354333461

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 化学的及び物理的性質

名前と識別子

-

- 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

- 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

- 9-Phenyl-9H-carbazol-3-yl-3-boronic acid pinacol ester

- 9-Phenyl-9H-carbazole-3-boronic acid pinacol ester

- 9-Phenylcarbazole-3-boronic Acid Pinacol Ester

- 4,4,5,5-Tetramethyl-2-(9-phenylcarbazol-3-yl)-1,3,2-dioxaborolane

- 9-Phenyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole

- AMTB259

- UBASCOPZFCGGAV-UHFFFAOYSA-N

- OR303503

- BC00137

-

- MDL: MFCD16621140

- インチ: 1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-14-15-22-20(16-17)19-12-8-9-13-21(19)26(22)18-10-6-5-7-11-18/h5-16H,1-4H3

- InChIKey: UBASCOPZFCGGAV-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C([H])=C([H])C3=C(C4=C([H])C([H])=C([H])C([H])=C4N3C3C([H])=C([H])C([H])=C([H])C=3[H])C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 369.19000

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 28

- 回転可能化学結合数: 2

- 複雑さ: 557

- トポロジー分子極性表面積: 23.4

じっけんとくせい

- 密度みつど: 1.11

- ゆうかいてん: 162.0 to 166.0 deg-C

- PSA: 23.39000

- LogP: 5.08290

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- ちょぞうじょうけん:Store at room temperature

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-2459-10MG |

9-Phenyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole |

1126522-69-7 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| Key Organics Ltd | AS-2459-5MG |

9-Phenyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole |

1126522-69-7 | >95% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | AS-2459-1G |

9-Phenyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole |

1126522-69-7 | >95% | 1g |

£81.00 | 2025-02-08 | |

| abcr | AB336487-5 g |

9-Phenyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole, 95%; . |

1126522-69-7 | 95% | 5 g |

€114.70 | 2023-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050719-5g |

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

1126522-69-7 | 96% | 5g |

¥75.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1044157-100g |

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

1126522-69-7 | 97% | 100g |

$170 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P63020-25g |

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

1126522-69-7 | 97% | 25g |

¥212.0 | 2024-07-19 | |

| abcr | AB336487-10 g |

9-Phenyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole, 95%; . |

1126522-69-7 | 95% | 10 g |

€148.90 | 2023-07-19 | |

| TRC | P337038-100mg |

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

1126522-69-7 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Chemenu | CM136829-100g |

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

1126522-69-7 | 97% | 100g |

$358 | 2021-08-05 |

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1126522-69-7)9-苯基-9H-咔唑-3-硼酸哪醇酯

注文番号:LE25886925

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:51

価格 ($):discuss personally

9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

1126522-69-7 (9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole) 関連製品

- 785051-54-9(9-Carbazolylbenzeneboronic acid pinacol ester)

- 1246669-45-3(9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1126522-69-7)3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-phenylcarbazole

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1126522-69-7)9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

清らかである:99%/99%

はかる:100g/500g

価格 ($):252.0/1255.0